molecular formula C9H13NO3 B8316821 (6-Methoxymethoxymethylpyridin-3-yl)methanol

(6-Methoxymethoxymethylpyridin-3-yl)methanol

Cat. No. B8316821
M. Wt: 183.20 g/mol
InChI Key: XIWLINXCINBRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547700B2

Procedure details

Compound (2) dissolved in tetrahydrofuran (100 ml) is added dropwise to a suspension of lithium aluminum hydride (9 g, 2.18×10−1 mol) in tetrahydrofuran (200 ml) cooled to −80° C. and maintained under an inert atmosphere. The reaction mixture is stirred at −80° C. for 30 minutes after the end of the addition. H2O (18 ml), 10% NaOH in water (23 ml), THF (200 ml) and then H2O (53 ml) are added. The temperature is then returned to room temperature, followed by addition of ammonium acetate (20 g, 2.6×10−1 mol) to the suspension. After 15 minutes, the reaction mixture is filtered through Celite and the filtrate is concentrated under vacuum. The residue is taken up in dichloromethane, the phases are separated by settling and the organic phase is dried over Na2SO4. After concentration under reduced pressure, the residue is purified by filtration through silica (eluent: 96/4 CH2Cl2/methanol). The product obtained (14.2 g) is used in the following step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][CH2:5][C:6]1[CH:16]=[CH:15][C:9]([C:10](OCC)=[O:11])=[CH:8][N:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].C([O-])(=O)C.[NH4+]>O1CCCC1.O>[CH3:1][O:2][CH2:3][O:4][CH2:5][C:6]1[N:7]=[CH:8][C:9]([CH2:10][OH:11])=[CH:15][CH:16]=1 |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
53 mL
Type
solvent
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOCC1=NC=C(C(=O)OCC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −80° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under an inert atmosphere
ADDITION
Type
ADDITION
Details
after the end of the addition
CUSTOM
Type
CUSTOM
Details
is then returned to room temperature
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue is purified by filtration through silica (eluent: 96/4 CH2Cl2/methanol)
CUSTOM
Type
CUSTOM
Details
The product obtained (14.2 g)
CUSTOM
Type
CUSTOM
Details
is used in the following step without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COCOCC1=CC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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